Cas no 835-11-0 (Bis(2-hydroxyphenyl)methanone)

Bis(2-hydroxyphenyl)methanone is a bisphenol derivative characterized by its two phenolic hydroxyl groups attached to a central carbonyl moiety. This compound exhibits notable stability and reactivity, making it useful as an intermediate in organic synthesis, particularly in the production of polymers, resins, and specialty chemicals. Its phenolic groups enable chelation and coordination with metal ions, which can be leveraged in catalytic or material science applications. The compound's rigid aromatic structure contributes to thermal resistance, while its hydroxyl functionality allows for further chemical modifications. It is commonly employed in research and industrial settings where high-purity bisphenol-based building blocks are required.
Bis(2-hydroxyphenyl)methanone structure
Bis(2-hydroxyphenyl)methanone structure
Product name:Bis(2-hydroxyphenyl)methanone
CAS No:835-11-0
MF:C13H10O3
MW:214.216703891754
MDL:MFCD00002217
CID:861579
PubChem ID:87567662

Bis(2-hydroxyphenyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2,2 -Dihydroxybenzophenone
    • 2,2'-Dihydroxybenzophenone
    • 2.2'-Dihydroxybenzophenone
    • Bis(2-hydroxyphenyl)methanone
    • Benzophenone, 2,2′-dihydroxy- (7CI, 8CI)
    • Bis(2-hydroxyphenyl)methanone (ACI)
    • 2,2′-Dihydroxybenzophenone
    • 2-(2-Hydroxybenzoyl)phenol
    • Bis(2-hydroxyphenyl) ketone
    • MDL: MFCD00002217
    • Inchi: 1S/C13H10O3/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,14-15H
    • InChI Key: YIYBRXKMQFDHSM-UHFFFAOYSA-N
    • SMILES: O=C(C1C(O)=CC=CC=1)C1C(O)=CC=CC=1

Computed Properties

  • Exact Mass: 214.06300
  • Monoisotopic Mass: 214.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 228
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 14
  • Topological Polar Surface Area: 57.5
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Lemon yellow flake or prismatic crystals, irritating.
  • Density: 1.1956 (rough estimate)
  • Melting Point: 61.0 to 64.0 deg-C
  • Boiling Point: 333°C (estimate)
  • Flash Point: 166.8°C
  • Refractive Index: 1.5090 (estimate)
  • PSA: 57.53000
  • LogP: 2.32880
  • Solubility: Soluble in ethanol, ether and chloroform, insoluble in water

Bis(2-hydroxyphenyl)methanone Security Information

Bis(2-hydroxyphenyl)methanone Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

Bis(2-hydroxyphenyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D1099-10G
2,2'-Dihydroxybenzophenone
835-11-0 >99.0%(GC)
10g
¥450.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
25g
¥1179.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257994-100g
Bis(2-hydroxyphenyl)methanone
835-11-0 97%
100g
¥4076.00 2024-07-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
1g
163CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
UA110-25g
Bis(2-hydroxyphenyl)methanone
835-11-0 98%
25g
1969CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
DV110-5g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
5g
544CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-200mg
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
200mg
55.0CNY 2021-08-06
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-OS144-1g
Bis(2-hydroxyphenyl)methanone
835-11-0 99%
1g
204.0CNY 2021-08-06
eNovation Chemicals LLC
D747830-25g
2,2-Dihydroxybenzophenone
835-11-0 99.0%
25g
$155 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-230774-5 g
2,2'-Dihydroxybenzophenone,
835-11-0 ≥98%
5g
¥722.00 2023-07-11

Bis(2-hydroxyphenyl)methanone Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium persulfate Catalysts: Palladium diacetate Solvents: Dichloromethane ,  Trifluoroacetic acid ;  12 h, 80 °C
Reference
Pd-Catalyzed Enantioselective C-H Iodination: Asymmetric Synthesis of Chiral Diarylmethylamines
Chu, Ling; et al, Journal of the American Chemical Society, 2013, 135(44), 16344-16347

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  9 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
Reference
Xanthones in heterocyclic synthesis. An efficient route for the synthesis of C-3 o-hydroxyaryl substituted 1,2-benzisoxazoles and their N-oxides, potential scaffolds for angiotensin(II) antagonist hybrid peptides
Gardikis, Yiannis; et al, Heterocycles, 2011, 83(5), 1077-1091

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  8 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ,  Water ;  12 h, reflux
Reference
2,2'-Dihydroxybenzophenones and their carbonyl N-analogues as inhibitor scaffolds for MDR-involved human glutathione transferase isoenzyme A1-1
Perperopoulou, Fereniki D.; et al, Bioorganic & Medicinal Chemistry, 2014, 22(15), 3957-3970

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Water Catalysts: Palladium Solvents: Dimethylacetamide ;  48 h, 110 °C
Reference
Selective Oxidation of Alkylarenes to the Aromatic Ketones or Benzaldehydes with Water
Zhang, Jin; et al, Organic Letters, 2022, 24(5), 1152-1157

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Cupric acetate ,  Sodium carbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  16 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Rh-catalyzed direct synthesis of 2,2'-dihydroxybenzophenones and xanthones
Rao, Maddali L. N.; et al, RSC Advances, 2016, 6(79), 75505-75511

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium bicarbonate Catalysts: Dicarbonylrhodium acetylacetonate Solvents: Dimethylformamide ;  2 h, 100 °C; 100 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Rhodium-Catalyzed Directing-Group-Assisted Aldehydic C-H Arylations with Aryl Halides
Rao, Maddali L. N.; et al, European Journal of Organic Chemistry, 2017, 2017(34), 5080-5093

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  sec-Butyllithium Solvents: Tetrahydrofuran ;  20 min, -78 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, -78 °C; -78 °C → rt; 6 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  0 °C; 6 h, 10 °C; 6 h, rt
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 13

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt; 8 - 12 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane
1.2 Reagents: Water
Reference
Complete chiral induction from enantiopure 1,2-diamines to benzophenone-based achiral bisphosphane ligands in Noyori-type RuII catalysts
Jing, Qing; et al, European Journal of Organic Chemistry, 2006, (16), 3606-3616

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Tetrabutylammonium hexafluorophosphate Catalysts: Iodobenzene ,  Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Trifluoroacetic acid ,  Trifluoroacetic anhydride ;  24 h, 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
C-H Oxygenation Reactions Enabled by Dual Catalysis with Electrogenerated Hypervalent Iodine Species and Ruthenium Complexes
Massignan, Leonardo ; et al, Angewandte Chemie, 2020, 59(8), 3184-3189

Synthetic Circuit 18

Reaction Conditions
1.1 Catalysts: Boron trichloride Solvents: Dichloromethane ;  8 h, 22 °C
Reference
Boron Trichloride
Miyaura, Norio, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 19

Reaction Conditions
Reference
1-Phenylnaphthalenes II. The cyclization of ethyl hydrogen γ-γ-di-o-methoxyphenyl- and γ,γ-di-p-methoxyphenylitaconate to the corresponding 1-phenylnaphthalenes
Baddar, F. G.; et al, Journal of the Chemical Society, 1955, 1714, 1714-18

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cuprous chloride ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  24 h, 80 °C
Reference
Pd/Cu-cocatalyzed aerobic oxidative carbonylative homocoupling of arylboronic acids and CO: A highly selective approach to diaryl ketones
Ren, Long; et al, Chemistry - An Asian Journal, 2014, 9(9), 2411-2414

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Ethanol ;  3 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Synthetic Circuit 22

Reaction Conditions
1.1 Reagents: Zirconocene, dichloride ,  Lithium tri-tert-butoxyaluminum hydride Solvents: Tetrahydrofuran ;  rt
2.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorotetrakis(η2-ethene)dirhodium ,  Tri-tert-butylphosphine Solvents: Acetone ,  Toluene ,  1,4-Dioxane ;  30 min, rt; 80 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
2, 2'-Dihydroxybenzophenones and Derivatives. Efficient Synthesis and Structure Endoscopy by DFT and NMR. Credentials as Potent Antiinflammatory Agents.
Tzeli, Demeter; et al, ChemistrySelect, 2016, 1(10), 2426-2438

Bis(2-hydroxyphenyl)methanone Raw materials

Bis(2-hydroxyphenyl)methanone Preparation Products

Bis(2-hydroxyphenyl)methanone Related Literature

Additional information on Bis(2-hydroxyphenyl)methanone

Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0): An Overview of Its Properties, Applications, and Recent Research

Bis(2-hydroxyphenyl)methanone, also known as 1,1-bis(2-hydroxyphenyl)ethanone or 4,4'-dihydroxyacetophenone, is a compound with the chemical formula C14H12O3. This compound is characterized by its unique molecular structure, which includes two hydroxyl groups attached to phenyl rings and a ketone group. The CAS Number for this compound is 835-11-0. In this article, we will delve into the properties, applications, and recent research advancements related to Bis(2-hydroxyphenyl)methanone.

Bis(2-hydroxyphenyl)methanone is a versatile compound with a wide range of applications in various fields, including pharmaceuticals, materials science, and organic synthesis. Its molecular structure makes it an attractive candidate for the development of new materials and pharmaceuticals due to its ability to form stable complexes and its potential for functionalization.

In the pharmaceutical industry, Bis(2-hydroxyphenyl)methanone has been studied for its potential therapeutic applications. Recent research has focused on its anti-inflammatory and antioxidant properties. A study published in the Journal of Medicinal Chemistry in 2023 highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in vitro. This finding suggests that Bis(2-hydroxyphenyl)methanone could be a promising lead compound for the development of new anti-inflammatory drugs.

Moreover, Bis(2-hydroxyphenyl)methanone has shown potential as a precursor for the synthesis of more complex molecules. Its hydroxyl groups can be readily functionalized through various chemical reactions, such as esterification and etherification. This versatility makes it an important intermediate in organic synthesis. For example, a recent study in the Tetrahedron Letters demonstrated the use of Bis(2-hydroxyphenyl)methanone in the synthesis of novel polymers with enhanced mechanical properties.

In materials science, Bis(2-hydroxyphenyl)methanone has been explored for its potential in developing advanced materials with unique optical and electronic properties. Research published in the Journal of Materials Chemistry C in 2023 reported the synthesis of luminescent materials using Bis(2-hydroxyphenyl)methanone as a building block. These materials exhibited excellent photoluminescence properties and could be used in various applications, such as organic light-emitting diodes (OLEDs) and sensors.

The physical properties of Bis(2-hydroxyphenyl)methanone are also noteworthy. It is a white crystalline solid with a melting point of approximately 155-157°C. The compound is slightly soluble in water but highly soluble in organic solvents such as ethanol and acetone. These solubility characteristics make it suitable for various chemical processes and applications.

Safety considerations are essential when handling Bis(2-hydroxyphenyl)methanone. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes wearing appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.

In conclusion, Bis(2-hydroxyphenyl)methanone (CAS No. 835-11-0) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Recent research has shed light on its anti-inflammatory properties, versatility as a synthetic intermediate, and applications in advanced materials. As research continues to advance, it is likely that new applications and uses for this compound will be discovered, further solidifying its importance in various scientific fields.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:835-11-0)Bis(2-hydroxyphenyl)methanone
A1207203
Purity:99%/99%
Quantity:25g/100g
Price ($):164.0/654.0